molecular formula C6H12N2 B1400646 6-Methyl-3,6-diazabicyclo[3.2.0]heptane CAS No. 1300091-93-3

6-Methyl-3,6-diazabicyclo[3.2.0]heptane

Cat. No. B1400646
M. Wt: 112.17 g/mol
InChI Key: ACXCQTFLEBVHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Methyl-3,6-diazabicyclo[3.2.0]heptane” is a chemical compound with the molecular formula C6H12N2 . It’s a solid substance and its CAS number is 1300091-93-3 .


Molecular Structure Analysis

The molecular structure of “6-Methyl-3,6-diazabicyclo[3.2.0]heptane” includes a total of 21 bonds. There are 9 non-H bonds, 1 four-membered ring, 1 five-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Physical And Chemical Properties Analysis

The molecular weight of “6-Methyl-3,6-diazabicyclo[3.2.0]heptane” is 112.173 Da . It’s a solid substance and should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

1. Neuronal Nicotinic Acetylcholine Receptor Agonists

A series of 3,6-diazabicyclo[3.2.0]heptane derivatives have been developed as potent neuronal nicotinic acetylcholine receptor (nAChR) ligands. These derivatives, including 6-methyl substituents, show binding affinity and agonist activity at the alpha4beta2 nAChR subtype. These compounds demonstrate selectivity for this subtype, indicating potential applications in neuroscience research and therapy development (Ji et al., 2007).

2. Novel Synthesis Techniques

Innovative synthesis methods have been established for 6-methyl-3,6-diazabicyclo[3.2.0]heptane derivatives. This includes the first synthesis of orthogonally protected precursors and 6-phenyl-2,6-diazabicyclo[3.2.0]heptane, enabling selective chemical addressing of the nitrogen atoms in the core structure. This advancement offers new avenues for creating diverse and complex bicyclic structures (Napolitano et al., 2009).

3. Pharmacological Profiles of Bridged Diazabicycloheptanes

Research into the pharmacological profiles of various bridged diazabicycloheptanes, including the 3,6-diazabicyclo[3.1.1]heptane and 2,5-diazabicyclo[2.2.1]heptane ring systems, highlights the diverse activities of compounds derived from these scaffolds. This research contributes to a deeper understanding of the biological activity and potential therapeutic applications of these compounds (Murineddu et al., 2012).

4. Potential in Medicinal Chemistry

The 3,6-diazabicyclo[3.1.1]heptane structure, as a piperazine isostere, shows significant potential in medicinal chemistry. Its synthesis and characterization offer valuable insights for drug design and development, particularly in the creation of novel ligands for nAChR subtypes (Walker & Bedore, 2012).

5. Antibacterial Agent Development

6-Methyl-3,6-diazabicyclo[3.2.0]heptane derivatives have been explored for their antibacterial activity. Danofloxacin, developed as a veterinary medicine, exemplifies the use of these compounds in creating effective antibacterial agents (McGuirk et al., 1992).

Safety And Hazards

The safety information for “6-Methyl-3,6-diazabicyclo[3.2.0]heptane” indicates that it may cause skin irritation and drowsiness or dizziness. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-methyl-3,6-diazabicyclo[3.2.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-4-5-2-7-3-6(5)8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXCQTFLEBVHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3,6-diazabicyclo[3.2.0]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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